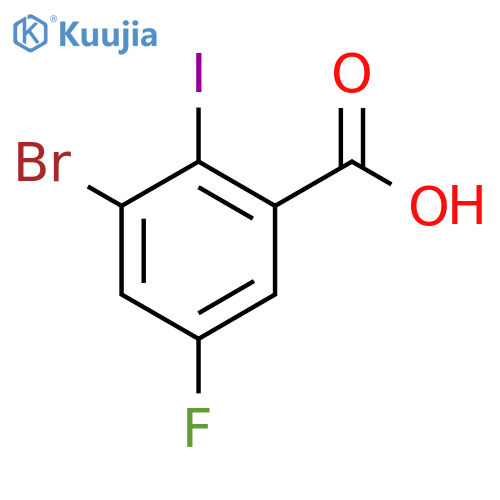

Cas no 2092613-57-3 (3-Bromo-5-fluoro-2-iodobenzoic acid)

2092613-57-3 structure

商品名:3-Bromo-5-fluoro-2-iodobenzoic acid

CAS番号:2092613-57-3

MF:C7H3BrFIO2

メガワット:344.90

CID:5080026

3-Bromo-5-fluoro-2-iodobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-fluoro-2-iodobenzoic acid

-

- インチ: 1S/C7H3BrFIO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)

- InChIKey: FUYSSRBYJNKLGT-UHFFFAOYSA-N

- ほほえんだ: C(C1C=C(F)C=C(Br)C=1I)(=O)O

3-Bromo-5-fluoro-2-iodobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022JXE-250mg |

3-Bromo-5-fluoro-2-iodobenzoic acid |

2092613-57-3 | 95% | 250mg |

$864.00 | 2025-02-17 |

3-Bromo-5-fluoro-2-iodobenzoic acid 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

2092613-57-3 (3-Bromo-5-fluoro-2-iodobenzoic acid) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 42464-96-0(NNMTi)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 249916-07-2(Borreriagenin)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬